molecular formula C22H27NO4 B11068933 1-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide

1-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide

Cat. No.: B11068933
M. Wt: 369.5 g/mol
InChI Key: GBWYFRWRKFJHRS-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopentanecarboxamide core substituted with methoxy and methyl groups on the phenyl rings

Preparation Methods

The synthesis of 1-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the cyclopentanecarboxamide core: This can be achieved through the reaction of cyclopentanone with an amine derivative under acidic or basic conditions.

    Substitution reactions: The introduction of methoxy and methyl groups on the phenyl rings can be carried out using electrophilic aromatic substitution reactions. Common reagents for these reactions include methanol and methyl iodide in the presence of a catalyst such as aluminum chloride.

    Coupling reactions: The final step involves coupling the substituted phenyl rings with the cyclopentanecarboxamide core using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl rings or the cyclopentanecarboxamide core.

Common reagents and conditions for these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide can be compared with similar compounds such as:

    1-(3,4-Dimethoxyphenyl)-N-phenylcyclopentanecarboxamide: Lacks the methoxy and methyl substitutions on the phenyl ring, leading to different chemical and biological properties.

    1-(3,4-Dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide: Similar structure but lacks one methoxy group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C22H27NO4/c1-15-7-9-18(25-2)17(13-15)23-21(24)22(11-5-6-12-22)16-8-10-19(26-3)20(14-16)27-4/h7-10,13-14H,5-6,11-12H2,1-4H3,(H,23,24)

InChI Key

GBWYFRWRKFJHRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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